Ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate
Description
Ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate is a nicotinic acid derivative featuring a pyridine core substituted at positions 2, 4, and 4. The difluoromethyl group at position 4 introduces fluorine atoms, which are known to enhance metabolic stability and influence electronic properties through strong inductive effects . The ethyl ester at the carboxylate position balances solubility and lipophilicity, making the compound suitable for pharmaceutical applications.
This compound’s structural uniqueness lies in the combination of fluorine and heteroaromatic substituents, which may optimize its pharmacokinetic profile compared to non-fluorinated analogs.
Properties
IUPAC Name |
ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3/c1-3-19-14(18)12-8(2)17-10(7-9(12)13(15)16)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIBYIZIKWRXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a difluoromethyl group and a furan ring, which are known to enhance the compound's reactivity and biological activity. The presence of these functional groups contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi.
- Anticancer Potential : Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with inflammation and cancer progression.
- Cell Signaling Modulation : It is suggested that this compound can influence cell signaling pathways, particularly those related to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : There is evidence that this compound may enhance ROS levels within cells, leading to oxidative stress that can trigger cell death in cancer cells.
Research Findings and Case Studies
Recent studies have focused on evaluating the efficacy and safety profile of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study: Anticancer Activity
In a study published in ACS Chemical Reviews, researchers evaluated the cytotoxicity of this compound against various cancer cell lines using the MTT assay. The results indicated an EC50 value below 25 μM, categorizing it as a highly active compound against tested malignancies .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties using standard disk diffusion methods. The compound exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Data Table
*Calculated based on analogous structures.
Preparation Methods
Stepwise Preparation Methodology
Step 1: Formation of Intermediate Chalcone
- Starting materials: 3-(4-ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- Reaction conditions: Base-catalyzed aldol condensation or cyclocondensation using NaOH.
- Outcome: Formation of a key intermediate with the furan ring intact and an activated double bond for subsequent modifications.
Step 2: Introduction of Difluoromethyl Group
- Methods: Halogenation or nucleophilic substitution reactions are employed to introduce the difluoromethyl group.
- Typical reagents: Difluoromethylating agents such as difluoromethyl iodide or equivalents under controlled conditions.
- Challenges: Ensuring selective fluorination without over-fluorination or side reactions.
Step 3: Esterification to Form Ethyl Nicotinate
- Reaction: Esterification of the carboxylic acid intermediate with ethanol under acidic or catalytic conditions.
- Purification: Recrystallization or chromatographic techniques to isolate pure ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate.
Alternative Synthetic Routes and Challenges
A patent (CN114716320A) describes a related synthetic approach involving coupling of ethyl 4-chloro-3-oxobutyrate with ethylene glycol monomethyl ether in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), followed by amination and ring closure to form nicotinate derivatives. However, this method faces significant challenges:
- Excessive sodium hydride leads to polymerization and difficult purification.
- Use of anhydrous THF and harsh conditions.
- Low yield in ring closure due to side reactions such as enamine hydrolysis and incomplete conversion.
These challenges highlight the importance of optimizing reaction conditions to improve yield and purity.
Reaction Conditions and Catalysts
Characterization and Purity Analysis
After synthesis, the compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structural integrity, especially the positions of difluoromethyl and furan groups.
- Infrared (IR) Spectroscopy : Identifies functional groups such as ester carbonyl and aromatic rings.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- X-ray Crystallography : Provides detailed spatial arrangement and conformation.
Summary of Research Findings
- The NaOH-catalyzed cyclocondensation route is the most commonly reported and efficient method for constructing the nicotinate core with the desired substitutions.
- Difluoromethylation requires careful control to avoid side reactions.
- Esterification is straightforward but demands careful purification to obtain high purity.
- Alternative synthetic routes involving sodium hydride and THF face limitations due to harsh conditions and low yields.
- Optimization of reaction parameters including solvent, temperature, and reagent stoichiometry is critical to maximize yield and minimize impurities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
